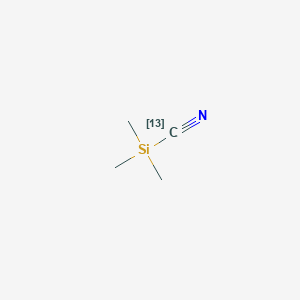

Trimethylsilyl cyanide-13C

Vue d'ensemble

Description

Trimethylsilyl cyanide-13C is a labeled variant of trimethylsilyl cyanide, where the carbon atom in the cyanide group is the carbon-13 isotope. This compound is a colorless liquid that is moisture-sensitive and has a boiling point of 114–117°C . It is primarily used as a cyanide source in nucleophilic reactions, making it a versatile reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylsilyl cyanide-13C can be synthesized by reacting trimethylsilicon halides with silver cyanide-13C. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Nucleophilic Addition: this compound undergoes nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form cyanohydrin silyl ethers.

Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.

Substitution Reactions: It can substitute benzylic and allylic alcohols in the presence of Brønsted acid catalysts.

Common Reagents and Conditions:

Catalysts: Brønsted acids, palladium complexes, and manganese oxide octahedral molecular sieves.

Solvents: Dichloromethane, dimethylformamide, and tetrahydrofuran.

Major Products:

Cyanohydrin Silyl Ethers: Formed from the addition to carbonyl compounds.

α-Aminonitriles: Produced via the Strecker reaction.

Aryl and Alkyl Thiocyanates: Formed through nucleophilic cyanation of thiols.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Complex Organic Molecules : TMSCN-13C is widely utilized in organic synthesis to create complex molecules, including pharmaceuticals and agrochemicals. It participates in nucleophilic addition reactions with carbonyl compounds (aldehydes and ketones) to form cyanohydrin silyl ethers and α-aminonitriles .

- Isotopic Tracing : The carbon-13 label enables researchers to trace reaction pathways and mechanisms, providing insights into the kinetics and dynamics of chemical reactions. This is particularly useful in mechanistic studies where understanding the flow of atoms through a reaction can reveal critical information about intermediates and products .

Biology

- Metabolic Studies : TMSCN-13C serves as a labeling reagent in metabolic studies, allowing researchers to investigate metabolic pathways by tracking the incorporation of isotopes into biological molecules. This application aids in understanding enzyme mechanisms and metabolic flux .

- Development of Diagnostic Tools : The compound's isotopic labeling is beneficial in the development of diagnostic agents, enabling the study of biologically active compounds within living organisms .

Medicine

- Synthesis of Biologically Active Compounds : In medicinal chemistry, TMSCN-13C plays a crucial role in synthesizing compounds that exhibit biological activity. This includes the preparation of optically active cyanohydrins and other reactive intermediates used in drug development .

Synthesis of Hydroxyamides

A notable study demonstrated the use of TMSCN-13C in synthesizing natural hydroxyamides such as tembamide and aegeline. The reactions involved using TMSCN-13C as a key reagent, showcasing its utility in producing complex natural products .

Reactions with Nitrones

Research illustrated that TMSCN-13C reacts with α-aryl-N-phenyl-nitrones to yield 1:1 adducts, which upon thermal decomposition produce various valuable compounds like azoxybenzene and α-iminonitriles. This highlights its versatility in synthetic organic chemistry .

Mécanisme D'action

The primary mechanism of action for trimethylsilyl cyanide-13C involves its role as a nucleophile. It adds across carbon-oxygen double bonds in carbonyl compounds, forming new carbon-carbon bonds . The trimethylsilyl group enhances the nucleophilicity of the cyanide, facilitating its addition to electrophilic centers .

Comparaison Avec Des Composés Similaires

Hydrogen Cyanide: More toxic and less selective compared to trimethylsilyl cyanide-13C.

Potassium Cyanide: Solid form, highly toxic, and used in different types of cyanation reactions.

Sodium Cyanide: Similar to potassium cyanide but with different solubility properties.

Uniqueness: this compound is unique due to its enhanced nucleophilicity and selectivity in reactions. The presence of the trimethylsilyl group reduces the toxicity compared to free cyanide ions, making it safer to handle in laboratory settings .

Activité Biologique

Trimethylsilyl cyanide-13C (TMSCN-13C) is a derivative of trimethylsilyl cyanide, a versatile reagent widely used in organic synthesis. This compound has garnered attention not only for its synthetic applications but also for its biological activity. This article delves into the biological mechanisms, applications, and research findings associated with TMSCN-13C.

Chemical Structure and Properties

TMSCN-13C has the chemical formula (CH₃)₃SiC≡N, where the carbon atom in the cyanide group is isotopically labeled with carbon-13. This modification allows for enhanced tracking in metabolic studies and mass spectrometry applications. The compound is a colorless, volatile liquid that is sensitive to moisture and hydrolyzes to produce hydrogen cyanide and trimethylsilanol when exposed to water .

The primary mechanism of action for TMSCN-13C involves its role as a nucleophile . It adds across carbon-oxygen double bonds in carbonyl compounds such as aldehydes and ketones, leading to the formation of cyanohydrin silyl ethers . This reaction pathway is crucial for synthesizing various biologically active compounds .

Key Reactions Involving TMSCN-13C

-

Nucleophilic Addition : TMSCN-13C reacts with carbonyl compounds, forming cyanohydrin silyl ethers.

- Strecker Synthesis : It participates in the Strecker synthesis to produce α-aminonitriles, which are important intermediates in amino acid synthesis .

Applications in Biological Research

TMSCN-13C has several applications in biological research, particularly in metabolic studies and as a labeling reagent in mass spectrometry. The isotopic labeling allows researchers to trace metabolic pathways and interactions within biological systems.

Case Studies

- Metabolic Pathway Analysis : In a study involving the synthesis of 13C-labeled DNA building blocks, TMSCN-13C was utilized to incorporate isotopic labels into nucleotides, facilitating tracking during DNA synthesis and analysis .

- Pharmaceutical Synthesis : TMSCN-13C has been employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable for developing new therapeutic agents .

Safety and Handling

Despite its utility, TMSCN-13C behaves similarly to hydrogen cyanide, posing significant toxicity risks. Proper safety protocols must be followed when handling this compound to prevent exposure. Disposal should be conducted using appropriate chemical waste management techniques .

Comparison with Related Compounds

| Compound | Toxicity Level | Nucleophilicity | Common Uses |

|---|---|---|---|

| Trimethylsilyl Cyanide | Moderate | High | Organic synthesis |

| Hydrogen Cyanide | Very High | Moderate | Industrial applications |

| Potassium Cyanide | Very High | High | Cyanation reactions |

TMSCN-13C is unique due to its enhanced nucleophilicity and selectivity compared to hydrogen cyanide and potassium cyanide, making it safer for laboratory use while retaining high reactivity .

Propriétés

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497978 | |

| Record name | Trimethylsilane(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56804-58-1 | |

| Record name | Trimethylsilane(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56804-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.